molecular formula C23H21ClN2O5 B12192967 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12192967
M. Wt: 440.9 g/mol
InChI Key: JBKWMWWADCKOAX-UHFFFAOYSA-N
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Description

The compound methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic molecule featuring a pyrrole core substituted with a dihydroindole moiety, a 3,4-dimethoxyphenyl group, and a methyl ester.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5/c1-11-17(23(28)31-4)19(18-13-6-5-7-14(24)21(13)26-22(18)27)20(25-11)12-8-9-15(29-2)16(10-12)30-3/h5-10,18,25H,1-4H3,(H,26,27)

InChI Key

JBKWMWWADCKOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesizing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H19ClN2O4 and a molecular weight of approximately 404.85 g/mol. It features a pyrrole ring and various functional groups, including methoxy and carbonyl groups, which contribute to its reactivity and biological properties. The presence of the indole moiety is particularly significant due to its involvement in numerous biological processes.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : Initial studies suggest that it may interact with specific enzymes or receptors involved in cancer progression. The structural similarities with other known anticancer agents enhance its potential as a therapeutic candidate.
  • Antioxidant Properties : The presence of methoxy groups is linked to increased antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.

Anticancer Activity

A study compared the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant potency:

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.481.93 (Prodigiosin)
HCT1160.782.84 (Prodigiosin)

These results suggest that the compound has a comparable or greater anticancer activity than established drugs like doxorubicin.

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that it effectively arrests cell proliferation at the G1 phase, leading to increased apoptosis markers.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Comparative analysis with similar compounds highlights how modifications in substituents can influence potency:

Compound NameStructural FeaturesUnique Aspects
Compound AHydroxy group instead of methoxyDifferent substituent may affect biological activity
Compound BBromo instead of chloroDifferent halogen may alter reactivity
Compound CFluoro group increases lipophilicityEnhances interaction with biological targets

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structural motifs have shown promising anticancer properties. The presence of the indole moiety is often associated with enhanced activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis .
    • Case studies indicate that derivatives of pyrrole compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy.
  • Antimicrobial Properties :
    • Research has demonstrated that pyrrole derivatives possess broad-spectrum antimicrobial activity. The incorporation of methoxy and chloro groups enhances the interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
    • Specific studies have reported significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating infections .
  • Neuroprotective Effects :
    • Some studies suggest that compounds similar to methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate may exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
    • Experimental models have shown that these compounds can improve cognitive function and reduce neuroinflammation in conditions such as Alzheimer's disease .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

  • Organic Electronics :
    • The electronic properties of pyrrole derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to conduct electricity while maintaining stability under operational conditions is a key advantage .
  • Polymer Chemistry :
    • This compound can be used as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings, adhesives, and composites .

Research Findings Summary

Application AreaKey FindingsReferences
Anticancer ActivityExhibits selective cytotoxicity against cancer cell lines; potential as an anticancer agent
Antimicrobial PropertiesBroad-spectrum activity against bacterial strains; effective against Staphylococcus aureus
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress; improves cognitive function
Organic ElectronicsSuitable for OLEDs and OPVs; demonstrates good electrical conductivity
Polymer ChemistryActs as a building block for novel polymers; enhances material properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a pyrrole-3-carboxylate backbone with other derivatives, but its substituent profile distinguishes it from analogs. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features
Target Compound - 7-Cl on indole
- 3,4-OCH3 on phenyl
- 2-CH3 on pyrrole
C23H20ClN2O5* ~444.9 Chloro and methoxy groups enhance lipophilicity; dihydroindole introduces rigidity
">1144431-89-9 - 5-F on indole
- 2-F on phenyl
- 2-CH3 on pyrrole
C21H16F2N2O3 382.4 Fluoro substituents increase electronegativity; smaller molecular weight
">1190266-13-7 - 4-Br on phenyl
- No dihydroindole
C21H17BrN2O3 425.3 Bromine adds steric bulk; simpler pyrrole substitution
  • Halogen Effects: The 7-chloro substituent on the indole (target) vs. 5-fluoro () may alter binding affinity in biological targets due to differences in van der Waals radii (Cl: 1.8 Å vs. F: 1.47 Å) and electronegativity.
  • Methoxy vs.

Spectroscopic and Crystallographic Characterization

  • NMR Profiles : provides detailed ¹H/¹³C NMR data for a related pyrrole-indole derivative. The target compound’s 7-chloro and 3,4-dimethoxyphenyl groups would likely cause distinct deshielding in aromatic regions (e.g., ~7.0–7.5 ppm for indole protons) compared to fluorine-substituted analogs .
  • Hydrogen Bonding : emphasizes hydrogen bonding’s role in crystal packing. The target’s carbonyl and methoxy groups may form intermolecular H-bonds, influencing solubility and crystallinity .

Preparation Methods

Carboxylate Esterification

The pyrrole-3-carboxylic acid is methylated using:

  • Methylating agents (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., K₂CO₃).

Example :
Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77867-47-1) serves as a precursor for esterification.

Oxidation/Reduction

The 2-oxoindoline moiety is stabilized via controlled oxidation or reduction steps using agents like Na₂S₂O₄ or H₂/Pd-C.

Comparative Analysis of Synthetic Routes

RouteKey StepsAdvantagesLimitations
Cross-Coupling Dominant 1. Pyrrole synthesis → 2. Suzuki coupling (indole) → 3. Methoxyphenyl couplingHigh regioselectivityLow yields in coupling steps
Halogenation-Driven 1. Pyrrole bromination → 2. Indole introduction via substitution → 3. EsterificationAvoids Pd catalystsRequires harsh conditions
Multi-Step Protection 1. Methoxyphenyl addition → 2. Pyrrole ring closure → 3. Indole coupling → 4. DeprotectionMinimizes side reactionsIncreased complexity

Critical Reaction Conditions

Temperature and Solvent

ConditionImpactReference
90°C in 1,4-dioxane/H₂OEnhances coupling efficiency
Room temperature in DMFSuitable for morpholine-mediated reactions

Catalyst Systems

CatalystRoleEfficiency
PdCl₂(dppf)Facilitates C-C bond formationModerate (3% yield)
Pd(PPh₃)₄Used in Suzuki reactionsNot directly reported for this compound

Challenges and Optimizations

  • Yield Improvement : Lower yields in coupling steps may be mitigated by using ligand-free Pd catalysts or microwave-assisted synthesis.

  • Steric Hindrance : Bulky substituents (e.g., dimethoxyphenyl) require solvents with high solubilizing power (e.g., DMSO).

Research Findings and Recommendations

  • Preferred Catalyst : PdCl₂(dppf) with K₂CO₃ in polar aprotic solvents (e.g., 1,4-dioxane) for cross-coupling.

  • Alternative Pathways : Explore Ullmann-type couplings for indole introduction to avoid Pd dependency.

  • Purification : Preparative HPLC is critical for isolating the final product due to potential byproducts .

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